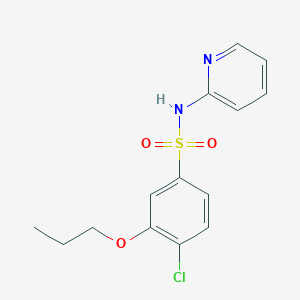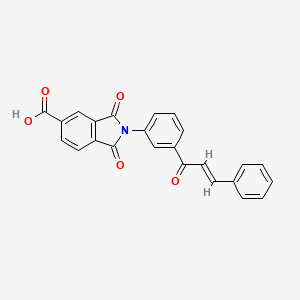![molecular formula C19H15N3O4S B5292246 N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide, also known as N-(3-nitrophenylsulfonyl)-N'-phenylbenzene-1,2-dicarboximidamide, is a chemical compound with the molecular formula C20H15N3O5S. It is a yellow crystalline powder with a molecular weight of 421.42 g/mol. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide involves its binding to specific amino acid residues in proteins. The nitrophenyl group of the compound interacts with aromatic residues such as tryptophan and tyrosine, while the sulfonamide group interacts with polar residues such as asparagine and glutamine. This binding results in a change in the fluorescence properties of the compound, allowing for the detection of protein conformational changes.
Biochemical and Physiological Effects
N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide has not been shown to have any significant biochemical or physiological effects on its own. However, its use as a fluorescent probe can provide valuable information on the structure and function of proteins, which can have important implications for understanding various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide as a fluorescent probe is its specificity for certain amino acid residues in proteins. This allows for the detection of specific protein conformational changes, which can provide valuable information on protein structure and function. However, one limitation of using this compound is that it requires the use of specialized equipment such as a fluorescence spectrophotometer, which may not be available in all laboratories.
Zukünftige Richtungen
There are several potential future directions for research involving N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide. One area of interest is the development of new fluorescent probes based on this compound that can be used to study other biological processes. Another potential direction is the use of this compound in the development of new drugs or therapies for various diseases, based on its ability to bind specifically to certain proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide can be achieved through a multi-step process involving the reaction of various chemical compounds. One of the most common methods involves the reaction of 3-nitrobenzenesulfonyl chloride with N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzene-1,2-diamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is as a fluorescent probe for the detection of protein conformational changes. It has been shown to bind specifically to certain proteins and undergo a change in fluorescence intensity upon binding, making it a useful tool for studying protein-protein interactions and protein folding.
Eigenschaften
IUPAC Name |
N'-(3-nitrophenyl)sulfonyl-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-22(24)17-12-7-13-18(14-17)27(25,26)21-19(15-8-3-1-4-9-15)20-16-10-5-2-6-11-16/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUMJBNXWOOURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)



![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)
![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)
![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
